5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C22H24N4S and a molecular weight of 376.527 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Mechanism of Action
Target of Action
The primary target of the compound “5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is the hole-selective contacts in photovoltaic and photocatalysis research . The compound, also known as 2PACz, is a carbazole-based self-assembled monolayer (SAM) that has been used to engineer these contacts .
Mode of Action
The compound interacts with its targets by establishing a robust interface, passivating interfacial trap states, and aligning the energy levels . This interaction results in the removal of shallow trap states, leading to improved performance of the devices .
Biochemical Pathways
The compound affects the charge transfer rates and electron trapping at buried interfaces of perovskite solar cells . It influences the kinetics of charge transfer and trapping/de-trapping mechanisms . The compound’s presence on the NiOx surface with a tridentate binding geometry successfully removes these shallow trap states .
Result of Action
The compound’s action results in improved performance of photovoltaic devices. For instance, it has been used to achieve record efficiencies in perovskite/silicon tandem solar cells . The compound also enhances both the shelf lifetime of the device as well as the operational stability .
Preparation Methods
The synthesis of 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the carbazole derivative: The starting material, 9H-carbazole, undergoes alkylation to introduce the ethyl group, forming 2-(9H-carbazol-9-yl)ethyl.
Cyclohexylation: The ethylated carbazole is then reacted with cyclohexyl bromide under basic conditions to introduce the cyclohexyl group.
Triazole ring formation: The intermediate product is then subjected to a cyclization reaction with thiourea to form the 1,2,4-triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells
Comparison with Similar Compounds
Similar compounds to 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol include:
2-(9H-carbazol-9-yl)ethyl acrylate: Known for its high charge carrier mobility and photochemical stability.
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Used in various industrial applications due to its unique electronic properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
3-(2-carbazol-9-ylethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4S/c27-22-24-23-21(26(22)16-8-2-1-3-9-16)14-15-25-19-12-6-4-10-17(19)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQULVXOXZHRAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133023 |
Source
|
Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328556-77-0 |
Source
|
Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328556-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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